1,1'-Methylenebis(1,2-diisocyanatocyclohexane)
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Overview
Description
Preparation Methods
1,1’-Methylenebis(1,2-diisocyanatocyclohexane) can be synthesized through the reaction of cyclohexylamine with formaldehyde and phosgene. The reaction conditions typically involve the use of inert solvents and controlled temperatures to ensure the desired product is obtained . Industrial production methods often involve large-scale reactors and stringent safety protocols due to the compound’s reactivity and potential hazards .
Chemical Reactions Analysis
1,1’-Methylenebis(1,2-diisocyanatocyclohexane) undergoes various types of chemical reactions, including:
Oxidation: Reacts with strong oxidizers to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to form amines.
Substitution: Reacts with amines, alcohols, and other nucleophiles to form substituted products.
Common reagents and conditions used in these reactions include amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides . Major products formed from these reactions include amines, substituted cyclohexanes, and other derivatives .
Scientific Research Applications
1,1’-Methylenebis(1,2-diisocyanatocyclohexane) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Studied for its potential interactions with biological molecules and systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(1,2-diisocyanatocyclohexane) involves its reactivity with nucleophiles, leading to the formation of stable bonds and products. The compound’s molecular targets include amines, alcohols, and other nucleophilic species, which react with the isocyanate groups to form urea, carbamate, and other derivatives .
Comparison with Similar Compounds
1,1’-Methylenebis(1,2-diisocyanatocyclohexane) can be compared with other similar compounds such as:
1,1’-Methylenebis(4-isocyanatocyclohexane): Similar in structure but differs in the position of the isocyanate groups.
4,4’-Methylenebis(2-isocyanatocyclohexane): Another isomer with different reactivity and applications.
Hexamethylene diisocyanate: A simpler diisocyanate with different industrial uses
The uniqueness of 1,1’-Methylenebis(1,2-diisocyanatocyclohexane) lies in its specific reactivity and the ability to form strong, stable bonds with a variety of nucleophiles, making it valuable in diverse applications .
Properties
CAS No. |
77011-70-2 |
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Molecular Formula |
C17H20N4O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[(1,2-diisocyanatocyclohexyl)methyl]-1,2-diisocyanatocyclohexane |
InChI |
InChI=1S/C17H20N4O4/c22-10-18-14-5-1-3-7-16(14,20-12-24)9-17(21-13-25)8-4-2-6-15(17)19-11-23/h14-15H,1-9H2 |
InChI Key |
CYTWHBBTSGCBLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N=C=O)(CC2(CCCCC2N=C=O)N=C=O)N=C=O |
Origin of Product |
United States |
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